molecular formula C7H10 B13975818 3-Methylhexa-1,3,5-triene CAS No. 24587-27-7

3-Methylhexa-1,3,5-triene

Cat. No.: B13975818
CAS No.: 24587-27-7
M. Wt: 94.15 g/mol
InChI Key: NEVFABBVOIJXHE-UHFFFAOYSA-N
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Description

Significance of Conjugated Hexatrienes in Contemporary Organic Chemistry

Conjugated hexatrienes, including 3-methylhexa-1,3,5-triene, serve as important models for understanding the principles of π-electron delocalization and its consequences on molecular stability and reactivity. fiveable.memdpi.com They are key intermediates in various pericyclic reactions, such as electrocyclic reactions, which are governed by the principles of orbital symmetry. fiveable.mefiveable.mescribd.com The stereochemical outcomes of these reactions can be predicted by the Woodward-Hoffmann rules, making hexatrienes valuable tools in stereoselective synthesis. fiveable.mescribd.comwikipedia.org Furthermore, the extended π-conjugation in these molecules influences their electronic properties, such as their absorption spectra, making them relevant in the study of photochemistry and materials science. The development of transition-metal catalyzed electrocyclizations of trienes has expanded their synthetic utility by allowing reactions to proceed under milder conditions. nih.gov

Historical Perspective on Triene Research and Fundamental Principles

The study of trienes has a rich history, with early investigations focusing on their synthesis and reactivity. One of the earliest recognized examples of a triene undergoing a valence isomerization was the cyclization of alloocimene, which was identified as an internal Diels-Alder reaction. oregonstate.edu The development of synthetic methods, such as the dehydration of alcohols, allowed for the preparation of various substituted hexatrienes. oregonstate.edu A significant milestone in understanding the behavior of trienes and other conjugated systems was the formulation of the Woodward-Hoffmann rules in the mid-1960s. wikipedia.orgnih.gov These rules, based on the principle of the conservation of orbital symmetry, provided a theoretical framework for predicting the stereochemical course of pericyclic reactions, including the electrocyclic ring-closure of hexatrienes. scribd.comwikipedia.orglibretexts.org

Isomeric Forms of this compound: E and Z Isomers and Their Distinctions

This compound can exist as geometric isomers, specifically the (E) and (Z) isomers, arising from the substitution pattern around the central double bond. lookchem.com The IUPAC name for the (E)-isomer is (3E)-3-methylhexa-1,3,5-triene, and for the (Z)-isomer, it is (3Z)-3-methylhexa-1,3,5-triene. lookchem.com The stereochemistry of these isomers significantly influences their physical properties, stability, and reactivity. For instance, the (E)-isomer is generally expected to be more stable than the (Z)-isomer due to reduced steric hindrance. Spectroscopic techniques, such as NMR, are crucial for distinguishing between these isomers. spectrabase.com

Table 1: Isomers of this compound

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3E)-3-methylhexa-1,3,5-triene24587-26-6C₇H₁₀94.15
(3Z)-3-methylhexa-1,3,5-triene24587-27-7C₇H₁₀94.15

Overview of Theoretical Frameworks Applicable to Conjugated Systems

For a conjugated system with 'n' carbon atoms, there will be 'n' π-molecular orbitals. magadhmahilacollege.org In the case of 1,3,5-hexatriene (B1211904) (and by extension, this compound), there are six π-electrons that occupy the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃) in the ground state. openstax.orgchadsprep.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and its participation in pericyclic reactions. openstax.orgyoutube.com The symmetry of these frontier orbitals dictates the stereochemical outcome of electrocyclic reactions according to the Woodward-Hoffmann rules. scribd.comwikipedia.orglibretexts.org Hückel Molecular Orbital (HMO) theory, a simplified version of MO theory, is also a powerful tool for understanding the electronic structure and stability of conjugated systems. magadhmahilacollege.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24587-27-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

3-methylhexa-1,3,5-triene

InChI

InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3

InChI Key

NEVFABBVOIJXHE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylhexa 1,3,5 Triene and Its Functionalized Derivatives

Stereoselective and Regioselective Synthesis of 3-Methylhexa-1,3,5-triene Isomers

The arrangement of substituents around the double bonds (E/Z isomerism) in this compound significantly influences its chemical and physical properties. Consequently, synthetic methods that can selectively produce a single isomer are of high value. Key strategies involve the careful selection of reactants and reaction conditions to direct the formation of specific double bond geometries.

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes. wikipedia.org For the synthesis of conjugated trienes, this reaction typically involves the coupling of an α,β-unsaturated aldehyde or ketone with a phosphorus ylide. wikipedia.orgresearchgate.net The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally react rapidly and lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group) are less reactive and predominantly yield (E)-alkenes. organic-chemistry.org

To synthesize isomers of this compound, one could envision two primary Wittig-type disconnections. For instance, the reaction of crotonaldehyde with a propylidene-derived phosphorane could be employed. The choice of a stabilized or non-stabilized ylide, along with the specific base and solvent, would be critical in directing the stereochemistry of the newly formed double bond. researchgate.net

Table 1: Potential Wittig Reaction Strategies for this compound

Carbonyl Compound Ylide Precursor (Phosphonium Salt) Expected Major Isomer Ylide Type
Crotonaldehyde (Prop-2-en-1-yl)triphenylphosphonium bromide (3Z,5E)-3-methylhexa-1,3,5-triene Non-stabilized
But-2-enal (2-Methylprop-2-en-1-yl)triphenylphosphonium bromide (3E,5Z)-3-methylhexa-1,3,5-triene Non-stabilized
Propanal (3-Methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide Varies based on ylide stability Semi-stabilized

This table presents hypothetical reaction pathways based on established principles of the Wittig reaction.

Alkylation strategies offer an alternative route. This could involve the formation of an organometallic reagent, such as an organolithium or Grignard reagent, derived from a diene, followed by reaction with a suitable electrophile to introduce the remaining portion of the carbon skeleton. The geometry of the starting diene is often retained in the final product.

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This method can be extended to form conjugated trienes by using substrates with appropriately positioned leaving groups and protons. The reaction is typically promoted by a strong base. saskoer.ca

To form a conjugated triene system like this compound, a double dehydrohalogenation of a dihaloalkane or sequential dehydrohalogenations of haloalkenes could be performed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product, although bulky bases can favor the formation of the less substituted (Hofmann) product. youtube.com The stereochemistry of the resulting double bonds is often dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and halide in the transition state of the E2 mechanism. youtube.com

For example, starting with a molecule like 3-methyl-4,6-dichlorohexane, a twofold elimination using a strong base like potassium tert-butoxide could, in principle, generate the triene system. Control over the stereochemistry would remain a significant challenge.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, including those needed for conjugated triene synthesis. libretexts.org Reactions such as the Suzuki, Stille, and Negishi couplings allow for the versatile connection of sp²-hybridized carbon atoms. libretexts.org

The general approach involves coupling an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org To construct this compound, a vinyl halide could be coupled with a dienyl organometallic compound, or vice versa.

Suzuki Coupling: This involves the reaction of an organoboron compound (like a vinylboronic acid) with a vinyl halide. The stereochemistry of the reactants is typically retained in the product.

Stille Coupling: This reaction uses an organotin compound (a vinylstannane) as the organometallic partner.

Negishi Coupling: This employs an organozinc reagent, which is known for its high reactivity and functional group tolerance. nobelprize.org

The key advantage of these methods is the high degree of control over the final structure, as the geometry of the double bonds in the starting materials is often faithfully transferred to the triene product.

Table 2: Potential Palladium-Catalyzed Coupling Strategies

Coupling Reaction Coupling Partner 1 (e.g., Halide) Coupling Partner 2 (e.g., Organometallic) Catalyst System (Example)
Suzuki (E)-1-bromo-2-methylbuta-1,3-diene Vinylboronic acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Stille (E)-1-iodoprop-1-ene (3-Methylbuta-1,3-dien-1-yl)tributylstannane Pd(PPh₃)₄
Negishi 1-Bromoethene (E)-(3-Methylpenta-1,3-dien-1-yl)zinc chloride Pd(dba)₂, Ligand (e.g., SPhos)

This table presents hypothetical reaction pathways based on established principles of palladium-catalyzed cross-coupling reactions.

Novel Catalytic Systems in Triene Elaboration and Functionalization

Recent advancements in catalysis have introduced new possibilities for synthesizing and modifying triene systems. Rhodium(I) complexes, for instance, have been shown to catalyze the dimerization of monosubstituted allenes to stereoselectively produce cross-conjugated trienes. nih.govnih.govelsevier.com While this produces a different substitution pattern than in this compound, it highlights the potential of transition metals beyond palladium to construct complex polyene frameworks. The development of such catalytic systems is crucial for accessing novel triene structures and for functionalizing pre-existing ones with greater efficiency and selectivity.

Chemoenzymatic and Biocatalytic Routes to Substituted Trienes

The application of biocatalysis in the synthesis of complex organic molecules is a rapidly growing field. Chemoenzymatic routes, which combine biological and traditional chemical steps, offer access to enantiomerically pure compounds. beilstein-journals.orgnih.gov While specific enzymatic routes to this compound are not widely documented, proof-of-principle studies have demonstrated the microbial production of related conjugated alkenes. For example, a biocatalytic cascade reaction has been developed for the production of hepta-1,3,5-triene. acs.orgmanchester.ac.uk This was achieved by using a polyketide synthase (PKS) in combination with a decarboxylase enzyme. manchester.ac.uk Such bio-inspired strategies provide a renewable alternative to traditional synthesis and open the door for future development of biocatalytic routes to a wider range of substituted trienes. acs.org

Mechanistic Investigations of Triene Formation Pathways and Intermediate Structures

Understanding the reaction mechanisms is fundamental to controlling the outcome of synthetic transformations.

Wittig Reaction: The mechanism has been a subject of extensive study. While historically a zwitterionic betaine intermediate was proposed, strong evidence now supports a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and a stable triphenylphosphine oxide, which is the driving force of the reaction. organic-chemistry.orgmasterorganicchemistry.com The geometry of the oxaphosphetane and the relative rates of its formation and decomposition determine the final E/Z ratio of the alkene. libretexts.org

Dehydrohalogenation: This reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism, especially with strong bases. saskoer.ca This pathway involves a single transition state where the base removes a proton, the C=C double bond forms, and the leaving group departs simultaneously. saskoer.ca For the reaction to occur, the proton and the leaving group must be in an anti-coplanar orientation, which directly influences the stereochemistry of the resulting double bond. youtube.com

Palladium-Catalyzed Coupling: These reactions proceed through a well-established catalytic cycle. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of one of the coupling partners, forming a Pd(II) intermediate. nobelprize.orgyoutube.com

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nobelprize.orgyoutube.com

Each step in this cycle is critical for the successful formation of the triene, and the choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction.

Reactivity and Mechanistic Investigations of 3 Methylhexa 1,3,5 Triene

Pericyclic Transformations of 3-Methylhexa-1,3,5-triene Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For conjugated systems like this compound, these transformations are fundamental to their reactivity, allowing for the formation of cyclic structures through stereospecific pathways. The outcomes of these reactions are governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules.

Electrocyclic Reactions: Ring-Opening and Ring-Closure Dynamics and Stereospecificity

Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. For the this compound system, this involves the interconversion between the open-chain triene and a substituted cyclohexadiene. The stereochemical course of these reactions is dictated by the reaction conditions (thermal or photochemical) and the symmetry of the highest occupied molecular orbital (HOMO).

The thermal electrocyclization of this compound is a 6π-electron process. According to the Woodward-Hoffmann rules, a thermal pericyclic reaction involving (4n + 2) π-electrons, where n=1 for hexatriene, proceeds in a disrotatory fashion. This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond.

This stereospecificity is a direct consequence of the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the hexatriene system in its ground state (Ψ₃). For constructive, in-phase overlap to occur between the lobes of the p-orbitals at C1 and C6 to form the new sigma bond, a disrotatory motion is required. This ensures that the bonding interaction is maintained throughout the reaction pathway, leading to a lower energy transition state. The thermal ring-closure of (Z)-hexa-1,3,5-triene, for instance, leads to the formation of 1,3-cyclohexadiene (B119728). For this compound, this disrotatory closure dictates the stereochemistry of the resulting methyl-substituted cyclohexadiene.

Reaction Condition π-Electron System Allowed Mode Governing Orbital
Thermal6π (4n+2)DisrotatoryGround State HOMO (Ψ₃)
Photochemical6π (4n+2)ConrotatoryExcited State HOMO (Ψ₄*)

Table 1: Woodward-Hoffmann Rules for 6π-Electron Electrocyclic Reactions

Under photochemical conditions, the reactivity of this compound is reversed. Absorption of ultraviolet light promotes an electron from the HOMO (Ψ₃) to the Lowest Unoccupied Molecular Orbital (LUMO), which is Ψ₄. This excited state now has a new HOMO (Ψ₄), which possesses a different symmetry compared to the ground state HOMO.

The terminal p-orbitals of this new, excited-state HOMO are antisymmetric. Consequently, to achieve constructive overlap and form the σ-bond, the termini must rotate in the same direction, a process known as conrotatory motion. Therefore, the photochemical electrocyclization of a 6π-electron system like this compound is a conrotatory process. This change in rotational mode leads to a different stereoisomer of the methyl-substituted cyclohexadiene product compared to the thermal reaction. The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a well-studied example of this principle.

Substituents on the hexatriene backbone can significantly influence the rate and stereoselectivity of electrocyclization. The methyl group at the C3 position in this compound primarily exerts its influence through steric and electronic effects.

Research has shown that the strategic placement of electron-donating and electron-accepting groups (a captodative effect) can dramatically lower the activation free energy for hexatriene electrocyclization, by as much as 10 kcal/mol. This acceleration allows the reaction to proceed smoothly even at room temperature. The effect arises from a stronger affinity between the donor and acceptor groups in the transition state compared to the reactant state. While a single methyl group (an electron-donating group) does not create a strong captodative effect on its own, its electronic contribution can still subtly influence the reaction barrier. Some studies have shown that certain single substituents, such as methyl, can slightly increase the activation barrier, while others (like OH or NO₂) can decrease it.

Substituents also play a crucial role in stereoselectivity by influencing the conformational preferences of the hexatriene system. For the disrotatory ring closure to occur, the triene must adopt a specific helical conformation. The methyl group at C3 can create a steric bias, favoring one direction of rotation over the other, thus leading to a preference for one enantiomer or diastereomer of the product. This effect is particularly pronounced in more complex systems where multiple substituents can enforce a specific stereochemical outcome.

Cycloaddition Reactions: [4+2] Diels-Alder Cycloadditions

In addition to electrocyclization, this compound can participate in cycloaddition reactions. As a conjugated system, it contains a diene moiety (from C1 to C4) that can react with a dienophile in a [4+2] Diels-Alder reaction to form a six-membered ring. This reaction is a powerful tool in organic synthesis for constructing cyclic systems with high stereochemical control. The reaction is thermally allowed and proceeds in a concerted, suprafacial manner with respect to both the diene and dienophile.

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning different constitutional isomers can be formed. The outcome is generally governed by the electronic properties of the substituents on both the diene and the dienophile.

The regioselectivity can be predicted by considering the resonance structures of the reactants to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile. The major product results from the alignment of these two centers. The methyl group at C3 of the triene is an electron-donating group. This influences the electron density within the diene portion of the molecule.

Generally, for Diels-Alder reactions involving unsymmetrical reactants:

"Ortho" and "Para" Preference : When a diene with an electron-donating group (EDG) reacts with a dienophile with an electron-withdrawing group (EWG), there is a strong preference for the formation of the "ortho" (1,2-substituted) and "para" (1,4-substituted) regioisomers. The "meta" (1,3-substituted) product is typically a minor byproduct.

Stereocontrol : The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, substituents on the diene can influence the facial selectivity of the dienophile's approach, leading to specific diastereomers. The endo rule often predicts the major diastereomer, where substituents on the dienophile are oriented towards the developing π-system of the diene in the transition state.

Diene Substituent Position Dienophile Major Product Regioisomer
C1-substituted (EDG)Monosubstituted (EWG)"Ortho" (1,2)
C2-substituted (EDG)Monosubstituted (EWG)"Para" (1,4)

Table 2: General Regioselectivity Rules for Diels-Alder Reactions with Electron-Donating Groups (EDG) on the Diene.

In the case of this compound, the diene unit is substituted at an internal position (C3). This substitution pattern will direct the regiochemical outcome of its reaction with an unsymmetrical dienophile, following the principles of matching electron-rich and electron-poor centers.

Intramolecular Diels-Alder Reactions Involving Triene Moieties

The Intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing complex polycyclic molecules from a single substrate containing both a diene and a dienophile. masterorganicchemistry.comoregonstate.edu In this reaction, the diene and dienophile are connected by a tether, and the cycloaddition occurs within the same molecule, leading to the formation of two new rings simultaneously. youtube.com This process has a reduced entropic cost compared to its intermolecular counterpart, allowing reactions to proceed even with electronically unactivated components or when forming strained products. oregonstate.edu

For a molecule like this compound to undergo an IMDA reaction, it would first need to be functionalized with a dienophile group attached by a suitable linker. The triene system itself would serve as the diene component. The efficiency and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. Generally, tethers of three or four atoms are optimal, as they lead to the formation of stable five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

The stereochemistry of the resulting product is predictable based on the geometry of the dienophile and the endo/exo transition state preferences. masterorganicchemistry.com In many intramolecular cases, particularly those without strong secondary orbital overlap effects, the molecule tends to fold into the most sterically favorable arrangement to minimize transition state energy. chemtube3d.com

Table 1: Factors Influencing Intramolecular Diels-Alder (IMDA) Reactions
FactorDescriptionImpact on ReactionReference
Tether LengthThe number of atoms connecting the diene and dienophile.Affects the feasibility and rate of cyclization. Tethers of 3-4 atoms are generally preferred, leading to the formation of five- or six-membered rings. masterorganicchemistry.com
Diene ConformationThe diene must adopt an s-cis conformation for the reaction to occur.Ring systems or substitution patterns that favor the s-cis conformation can accelerate the reaction. pearson.com
StereochemistryThe geometry of the dienophile and the approach of the diene (endo vs. exo).Determines the stereochemistry of the final polycyclic product. The "endo rule" often applies, but steric constraints in IMDA can favor the exo product. chemtube3d.com
Lewis Acid CatalysisUse of a Lewis acid to activate the dienophile.Can lower the reaction temperature and improve selectivity by coordinating to the dienophile, making it more electron-deficient. oregonstate.edu
Hetero-Diels-Alder Variants with Trienes (if applicable)

The Hetero-Diels-Alder reaction is a variation of the conventional Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. This modification significantly expands the synthetic utility of the cycloaddition, allowing for the direct synthesis of heterocyclic compounds.

The conjugated system of this compound can potentially serve as the 4π-electron component (diene) in a reaction with a heterodienophile. Common heterodienophiles include carbonyl compounds (aldehydes, ketones), imines, and nitroso compounds, which contain C=O, C=N, or N=O double bonds, respectively. The reaction of a triene like this compound with such a dienophile would lead to the formation of a six-membered heterocyclic ring.

The feasibility and outcome of such reactions are governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants. A theoretical study on the electrocyclization of hetero-substituted analogues of (Z)-hexa-1,3,5-triene showed that the presence of nitrogen or oxygen heteroatoms can facilitate the interaction between the terminal atoms involved in ring closure. nih.gov This suggests that the triene system is capable of participating in cycloadditions involving heteroatoms.

Sigmatropic Rearrangements and Their Mechanistic Pathways

Sigmatropic rearrangements are pericyclic reactions in which a sigma-bonded atom or group migrates across a π-electron system, leading to a reorganization of the π-bonds. libretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms each end of the migrating σ-bond has moved. wikipedia.org For conjugated trienes, the most relevant sigmatropic rearrangements are libretexts.orgrsc.org-hydrogen shifts and nih.govnih.gov shifts.

A libretexts.orgrsc.org-hydrogen shift is a common thermal rearrangement in molecules containing a 1,3-diene moiety with an adjacent hydrogen atom. libretexts.org In a system derived from this compound, a hydrogen could migrate from one terminus of the 5-carbon π-system to the other. This process involves a cyclic transition state of six electrons (two π-bonds and one σ-bond) and is predicted by the Woodward-Hoffmann rules to proceed suprafacially under thermal conditions. libretexts.orglibretexts.org Quantum mechanics studies on related dienes confirm that the libretexts.orgrsc.org-H shift is a concerted reaction. chemrestech.com

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orglibretexts.org While this compound is not a 1,5-diene itself, this reaction is fundamental to the chemistry of related polyene systems. The Claisen rearrangement is an analogous nih.govnih.gov shift that occurs in allyl vinyl ethers. wikipedia.orglibretexts.org Both reactions proceed through a six-membered, cyclic transition state and are thermally allowed, suprafacial processes. libretexts.orgstereoelectronics.orgyoutube.com

Table 2: Common Sigmatropic Rearrangements in Polyene Systems
Rearrangement TypeOrderDescriptionTypical ConditionsReference
Hydrogen Shift libretexts.orgrsc.orgMigration of a hydrogen atom across a five-carbon π-system.Thermal, suprafacial libretexts.orglibretexts.org
Hydrogen Shift libretexts.orgchemrestech.comMigration of a hydrogen atom across a seven-carbon π-system.Thermal, antarafacial stereoelectronics.org
Cope Rearrangement nih.govnih.govRearrangement of a 1,5-diene.Thermal, suprafacial wikipedia.orglibretexts.org
Claisen Rearrangement nih.govnih.govRearrangement of an allyl vinyl ether or allyl phenyl ether.Thermal, suprafacial wikipedia.orglibretexts.org

Transition Metal-Catalyzed Transformations of this compound

Transition metals are widely used to catalyze a variety of transformations on unsaturated systems like conjugated trienes. mdpi.com Palladium-based catalysts are particularly effective for cross-coupling reactions that form new carbon-carbon bonds. nih.govnih.govresearchgate.net

A key reaction is the palladium-catalyzed three-component coupling of a conjugated diene, a vinyl triflate, and a boronic acid. nih.gov The proposed mechanism involves the oxidative addition of the vinyl triflate to a Pd(0) complex, followed by the insertion of the diene. The resulting intermediate can be stabilized as a π-allyl complex, which suppresses β-hydride elimination and allows for subsequent cross-coupling with the boronic acid to yield a difunctionalized alkene product. nih.gov The solvent and ligands play a crucial role in the selectivity and yield of these reactions. nih.gov

Other transition metals, including those from early transition metal groups (Groups 3-5, lanthanides), are used in catalysis, such as hydroamination reactions. vtt.fi These catalysts often operate by activating an amine to form a metal-amido species, which then reacts with the unsaturated triene system. vtt.fi

Oxidation and Reduction Chemistry of the Conjugated Triene System

The conjugated π-system of this compound is susceptible to both oxidation and reduction reactions. The specific outcome depends on the reagents and conditions employed.

Oxidation: The double bonds within the triene can be oxidized by various reagents. Peroxy acids (e.g., m-CPBA) can epoxidize the double bonds. Due to the conjugated nature of the system, the reactivity of each double bond may differ. Catalytic oxidation is also possible; for instance, copper complexes have been used for the aerobic oxidation of catechol derivatives to the corresponding quinones, demonstrating a model for the oxidation of organic substrates. cnr.it

Reduction: The triene system can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will typically reduce all three double bonds to yield 3-methylhexane. Selective reduction of one or two double bonds is more challenging but can sometimes be achieved using specific catalysts or controlled reaction conditions, such as transfer hydrogenation or dissolving metal reductions.

Acid-Catalyzed and Base-Catalyzed Reactions

The reactivity of this compound can be influenced by the presence of acids or bases.

Acid-Catalyzed Reactions: In the presence of a strong acid, one of the π-bonds of the triene can be protonated. This leads to the formation of a resonance-stabilized allylic or pentadienyl carbocation. This carbocationic intermediate can then be trapped by a nucleophile present in the reaction mixture, leading to addition products. Acid can also catalyze isomerization reactions. For example, under the influence of hydrochloric acid, certain dienes can be converted between geometric isomers. researchgate.net

Base-Catalyzed Reactions: The protons on the methyl group and the terminal methylene (B1212753) group of this compound are allylic and could potentially be removed by a very strong base. Deprotonation would generate a resonance-stabilized carbanion. This anion could then act as a nucleophile in subsequent reactions. However, such reactions typically require exceptionally strong bases due to the relatively high pKa of allylic protons on a hydrocarbon backbone.

Photochemical Reactivity Beyond Electrocyclizations

Beyond the well-known electrocyclization reactions, conjugated trienes exhibit rich photochemical reactivity, primarily involving photoisomerization. researchgate.net Irradiation with ultraviolet light can promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited state. In this excited state, the rotational barrier around the double bonds is significantly lowered, allowing for efficient E/Z (cis-trans) isomerization.

Irradiation of a specific isomer of a triene typically leads to a mixture of several geometric isomers, eventually reaching a photostationary state where the rates of forward and reverse isomerizations are equal. researchgate.net For example, direct irradiation of (E,E,E)-1,6-bis(4-formylphenyl)hexa-1,3,5-triene leads to a fast equilibrium with its Z,E,E isomer. rsc.org The presence of substituents can influence the composition of the photostationary state and the stereoselectivity of the isomerization. rsc.org

In addition to isomerization, other photochemical pathways are possible. Photochemical libretexts.orgnih.gov sigmatropic hydrogen shifts, which are thermally forbidden, become symmetry-allowed and can occur suprafacially. stereoelectronics.org Furthermore, irradiation of some substituted hexatrienes can lead to the formation of bicyclo[3.1.0]hexene derivatives through intramolecular cycloaddition. researchgate.net

Photoisomerization Pathways (e.g., cis-trans isomerization)

The photoisomerization of this compound, a substituted hexatriene, is governed by complex photochemical reaction pathways that are characteristic of polyene systems. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, initiating a series of rapid transformations. The primary photoisomerization pathway involves cis-trans isomerization around the double bonds. For substituted Z-hexa-1,3,5-trienes, Z/E-isomerization of the central double bond is a significant relaxation pathway. nih.gov

Another critical reaction pathway for hexatrienes is photochemical electrocyclic ring-closure, leading to the formation of cyclohexadiene derivatives. The efficiency of this pathway is highly dependent on the conformation of the ground state. Specifically, the gZg rotamers (gauche conformations around the single bonds) are prone to cyclohexadiene formation. The presence of substituents, such as the methyl group in this compound, can sterically influence the equilibrium population of these ground-state conformers, thereby affecting the quantum yield of the ring-closure product. nih.gov Increasing the size of substituents has been shown to increase the population of gZg rotamers, which in turn enhances the branching ratio for cyclohexadiene formation while reducing the probability of Z/E-isomerization. nih.gov

In addition to these primary pathways, substituted hexatrienes can undergo sigmatropic hydrogen shift reactions, such as nih.govumich.edu- and nih.govarizona.edu-hydrogen shifts, leading to the formation of allene (B1206475) and other rearranged products. nih.gov The competition between these various pathways determines the final photoproduct distribution.

Table 1: Potential Photoisomerization Pathways of this compound and Influencing Factors

PathwayDescriptionKey Intermediates/ConformationsInfluence of Methyl Substituent
Cis-Trans Isomerization Reversible isomerization around the C=C double bonds.Twisted excited-state intermediates.Can alter the quantum yields and photostationary state composition.
Electrocyclic Ring Closure 6π-electron cyclization to form a substituted cyclohexadiene.gZg ground-state conformer.Steric effects can favor the gZg conformer, potentially increasing the quantum yield of ring closure.
Sigmatropic H-Shifts Intramolecular hydrogen atom migration ( nih.govumich.edu or nih.govarizona.edu).tZg conformers are precursors for these shifts.The position of the methyl group influences the stability of radical intermediates and the regioselectivity of the shift.

Excited State Dynamics and Decay Processes

The excited state dynamics of hexatriene systems are characterized by extremely short lifetimes, often on the femtosecond timescale. Following photoexcitation to an initial bright state (often the S₂ or 1¹Bᵤ state), the molecule undergoes rapid internal conversion to the lowest excited singlet state (S₁ or 2¹A₉). For the parent cis-hexatriene, the lifetime of this lowest singlet excited state (the 2 ¹A₁ state) is observed to be in the range of 200 ± 50 femtoseconds in a cyclohexane (B81311) solvent. umich.eduumich.edu This ultrashort lifetime is indicative of efficient non-radiative decay pathways that lead the molecule back to the ground electronic state.

The primary mechanism for this rapid decay is the involvement of conical intersections, which are points of degeneracy between the excited-state and ground-state potential energy surfaces. These intersections provide a highly efficient funnel for the excited molecule to return to the ground state. The decay process results in the formation of a vibrationally "hot" ground-state molecule. umich.eduumich.edu

This excess vibrational energy is not immediately dissipated to the solvent but is instead channeled into further chemical transformations on the ground-state potential energy surface. This includes rapid isomerization between different single-bond rotamers of the hexatriene backbone. umich.edu The initial photoproduct distribution is therefore a result of both the dynamics on the excited-state surface and the subsequent "hot" ground-state reactions. The system then cools through vibrational relaxation, eventually reaching a thermal equilibrium of the various isomers. umich.eduumich.edu

Table 2: Key Timescales in the Excited State Dynamics of Hexatriene Systems

ProcessTypical TimescaleDescription
Internal Conversion (S₂ → S₁) < 100 fsRapid relaxation from the initially populated bright state to the lower-energy dark state.
S₁ State Lifetime 200 - 300 fsThe lifetime of the lowest excited singlet state before decaying back to the ground state. umich.eduumich.edu
Ground State Rotamer Isomerization ps to nsIsomerization between single-bond conformers driven by excess vibrational energy. umich.edu
Vibrational Cooling psDissipation of excess vibrational energy to the surrounding solvent medium. umich.edu

Photoreactivity in Various Media and Wavelength Dependence

The photoreactivity of this compound is significantly influenced by the surrounding medium (solvent) and the specific wavelength of light used for excitation. The solvent can affect the relative energies and stabilities of the ground-state conformers, the excited states, and the transition states for isomerization. While nonpolar solvents like cyclohexane allow for the study of intrinsic molecular dynamics, polar solvents can influence reaction pathways, particularly for reactions involving charge transfer or polar intermediates. researchgate.net

Wavelength dependence is a critical aspect of controlling the photochemical outcomes for substituted hexatrienes. Excitation at different wavelengths can populate different initial excited states or different vibrational levels within the same electronic state. This can alter the branching ratios between competing reaction pathways. For instance, in a study on 2,5-diisopropyl-Z-hexa-1,3,5-triene, it was found that excitation on the red tail of its absorption spectrum significantly increased the quantum yield of the desired cyclohexadiene ring-closure product to over 64%. nih.gov Concurrently, the competing Z/E-isomerization was reduced to less than 5%, and other side reactions were practically eliminated. nih.gov This phenomenon is often rationalized by the principle of "Non-Equilibration of Excited Rotamers" (NEER), which posits that different ground-state conformers absorb light at slightly different wavelengths and may proceed along different reaction pathways without necessarily equilibrating in the excited state.

Therefore, by carefully selecting the irradiation wavelength, it is possible to selectively excite specific conformer populations, thereby directing the photoreaction towards a desired product. This tunability is a key feature in the application of hexatriene-based systems as molecular switches.

Table 3: Summary of Media and Wavelength Effects on Photoreactivity

FactorInfluenceMechanismPotential Outcome for this compound
Solvent Polarity Can alter product ratios and quantum yields.Stabilization or destabilization of polar excited states or intermediates.May slightly alter the ratio of cis-trans isomers to cyclization products.
Solvent Viscosity Can hinder large-amplitude motions.Increased friction can slow down isomerization processes that require significant geometric changes.May favor less sterically demanding pathways or enhance internal conversion.
Irradiation Wavelength Can significantly change product distribution and quantum yields. nih.govSelective excitation of different ground-state conformers (NEER principle). nih.govExcitation at longer wavelengths (red-edge) could potentially enhance the yield of the electrocyclic ring-closure product over cis-trans isomerization.

Advanced Spectroscopic and Photophysical Investigations of 3 Methylhexa 1,3,5 Triene

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

The electronic structure of 3-methylhexa-1,3,5-triene, a substituted conjugated polyene, is fundamentally dictated by its π-electron system. Electronic absorption and fluorescence spectroscopy are powerful tools to probe the energies of the electronic states and the transitions between them.

The absorption of ultraviolet (UV) and visible light by conjugated polyenes promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For 1,3,5-hexatriene (B1211904), the parent compound, this π → π* transition results in an absorption maximum (λmax) at 258 nm. The introduction of a methyl group at the 3-position in this compound is expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-donating nature of the alkyl group, which slightly raises the energy of the HOMO.

Vibronic Resolution Studies at Low Temperatures

At room temperature, electronic absorption bands of molecules in solution are typically broad due to the multitude of vibrational and rotational levels being populated. To resolve the fine vibronic structure, which arises from simultaneous electronic and vibrational transitions, spectroscopic measurements are often conducted at low temperatures. In such conditions, the molecule is predominantly in its ground vibrational state, leading to a much simpler and more resolved spectrum.

For conjugated polyenes, low-temperature spectroscopy can reveal a series of sharp peaks corresponding to transitions to different vibrational levels of the excited electronic state. The spacing between these vibronic bands provides information about the vibrational frequencies of the molecule in the excited state. This data is invaluable for understanding the geometry and bonding changes that occur upon electronic excitation. While specific low-temperature vibronic studies on this compound have not been detailed in the available literature, this technique remains a critical tool for the in-depth analysis of the electronic and vibrational coupling in such systems.

Influence of Conjugation Length and Substitution on Absorption Spectra

The position of the absorption maximum in polyenes is highly dependent on the length of the conjugated system. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption to longer wavelengths. For instance, 1,3-butadiene (B125203) (two conjugated double bonds) absorbs at 217 nm, while 1,3,5-hexatriene (three conjugated double bonds) absorbs at 258 nm. This trend is a hallmark of π-conjugated systems.

Substituents on the polyene chain also play a significant role in tuning the absorption wavelength. Alkyl groups, such as the methyl group in this compound, generally cause a small red shift of about 5 nm per group. This is attributed to hyperconjugation and the inductive effect of the alkyl group, which destabilizes the HOMO to a greater extent than the LUMO, thereby reducing the energy gap. The precise position of the absorption maximum for the (E) and (Z) isomers of this compound would also be expected to differ slightly due to the different steric and electronic environments in each isomer.

Vibrational Spectroscopy for Conformational Analysis and Rotational Isomerism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure, including its conformational isomers (rotamers). For a flexible molecule like this compound, rotation around the single bonds of the polyene chain can lead to different spatial arrangements.

Infrared (IR) and Raman Spectroscopy for Structural Characterization

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. According to selection rules, vibrational modes that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability are Raman active. For centrosymmetric molecules, these activities are mutually exclusive (the rule of mutual exclusion). Although this compound is not centrosymmetric, the two techniques provide complementary information.

The vibrational spectra of conjugated trienes are characterized by several key features:

C=C Stretching Vibrations: Strong bands in the region of 1570-1650 cm-1 are characteristic of the carbon-carbon double bond stretches. The presence of multiple bands in this region can indicate the existence of different conformers.

=C-H Stretching Vibrations: These appear above 3000 cm-1.

C-C Single Bond Stretching Vibrations: These are typically found in the 1100-1300 cm-1 region. The frequencies of these bonds can be sensitive to conformation.

=C-H Out-of-Plane Bending (Wagging) Vibrations: These vibrations, often found in the 700-1000 cm-1 region, are particularly useful for determining the substitution pattern around the double bonds.

Resonance Raman (RR) spectroscopy, a technique where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations coupled to the electronic transition. Studies on the lowest triplet excited state (T1) of both (E)- and (Z)-3-methyl-1,3,5-hexatriene have shown that the trans-trans (tt) conformer is the predominant species for both isomers in this excited state. This suggests that the tt conformer is likely a stable conformation in the ground state as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of organic molecules. For this compound, both 1H and 13C NMR provide critical information for distinguishing between the (E) and (Z) isomers and for understanding their conformational preferences.

The chemical shifts of the vinyl protons and carbons are sensitive to their electronic environment and spatial relationship to the methyl group and other parts of the molecule. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles and, consequently, the preferred conformations around the single bonds.

¹H NMR Relaxation Rates and Nuclear Overhauser Enhancements (NOE) for Conformational Preferences

Beyond chemical shifts and coupling constants, more advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamics of this compound. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it a powerful tool for determining through-space proximities.

For this compound, NOE experiments can be used to establish the relative stereochemistry of the double bonds and to probe the preferred conformations around the C-C single bonds. For example, in the (Z)-isomer, an NOE would be expected between the methyl group protons and the proton on the adjacent double bond. The presence or absence of specific NOEs can help to distinguish between different planar and non-planar conformers.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Femtosecond Transient Absorption Spectroscopy)

Femtosecond transient absorption spectroscopy is a powerful technique for probing the ultrafast dynamics of molecules in their excited states. This method allows researchers to track the evolution of excited states on the timescale of atomic motion, providing insights into processes such as internal conversion, intersystem crossing, and photochemical reactions.

For conjugated polyenes similar to this compound, such studies typically reveal complex excited state manifolds with lifetimes on the picosecond and femtosecond timescales. The substitution pattern and conformation of the polyene chain are known to significantly influence these dynamics. For instance, studies on other hexatriene derivatives have shown that methyl substitution can affect the rates of photoisomerization and electrocyclization reactions by altering the energies and geometries of the excited state potential energy surfaces.

In the hypothetical application of femtosecond transient absorption spectroscopy to this compound, one would expect to observe transient absorption signals corresponding to the initially populated excited singlet state (S1). The decay of this signal would provide the lifetime of the S1 state. The appearance of new absorption bands at different wavelengths could indicate the formation of other transient species, such as triplet states or photoproducts.

Hypothetical Data Table for Transient Absorption Spectroscopy of this compound:

Transient SpeciesAbsorption Maximum (nm)Lifetime (ps)Decay Pathway
S1 (Excited Singlet State)Not DeterminedNot DeterminedInternal Conversion, Intersystem Crossing, Photoisomerization
T1 (Triplet State)Not DeterminedNot DeterminedPhosphorescence, Non-radiative decay
PhotoproductsNot DeterminedNot DeterminedVarious

This table is purely illustrative as no experimental data for this compound has been found.

Circular Dichroism (CD) Spectroscopy for Chiral Triene Conformations and Optical Activity

Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure and absolute configuration of a molecule. For a molecule like this compound to be chiral, it would need to adopt a non-superimposable mirror image conformation, which can arise from a helical twist in the polyene backbone.

The position of the methyl group at the 3-position can induce a helical conformation in the hexatriene chain, leading to chirality. Different conformers (e.g., different helical twists) would be expected to give distinct CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the spectra for different conformations and to assign the absolute configuration of the molecule.

Hypothetical Data Table for Circular Dichroism Spectroscopy of Chiral this compound Conformers:

Conformer (Helicity)Wavelength of Maximum Absorption (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)
P-helixNot DeterminedNot Determined
M-helixNot DeterminedNot Determined

This table is purely illustrative as no experimental data for this compound has been found.

Computational Chemistry and Theoretical Studies on 3 Methylhexa 1,3,5 Triene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of 3-methylhexa-1,3,5-triene. These calculations can elucidate electron distribution, orbital energies, and the molecule's propensity to undergo chemical reactions.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. For systems related to this compound, DFT methods like B3LYP with basis sets such as 6-31G* are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of reactants, products, and transition states. nih.gov

These calculations are particularly valuable for studying reaction mechanisms, such as the electrocyclization of the hexatriene system. By locating the transition structure on the potential energy surface, DFT can accurately predict activation energies, which are crucial for understanding reaction kinetics. For instance, studies on the parent (Z)-hexa-1,3,5-triene have successfully used DFT to model its conversion to 1,3-cyclohexadiene (B119728). nih.gov The introduction of a methyl group at the C3 position is expected to influence the stability of conformers and transition states through both electronic (hyperconjugation) and steric effects, which can be quantified using DFT.

Table 1: Representative Ground State Properties Calculated with DFT (Note: Data is illustrative of typical calculations for conjugated trienes)

PropertyCalculated ValueComputational Method (Example)
Ground State Energy-271.5 HartreesB3LYP/6-31G
Dipole Moment~0.4 DB3LYP/6-31G
C1=C2 Bond Length~1.34 ÅB3LYP/6-31G
C2-C3 Bond Length~1.46 ÅB3LYP/6-31G

For situations demanding higher accuracy, particularly for energetic properties, ab initio (from first principles) methods are utilized. While computationally more intensive than DFT, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory provide more rigorous solutions to the electronic Schrödinger equation.

In the study of hexatriene systems, ab initio calculations have been used to refine energies obtained from DFT. nih.gov For example, single-point energy calculations using advanced methods like QCISD(T) and MP4SDTQ on geometries optimized at a lower level of theory can yield activation and reaction enthalpies with high accuracy. nih.gov These high-level calculations are essential for creating reliable potential energy surfaces and for predicting spectroscopic properties like vibrational and electronic transition energies, where electron correlation effects are critical.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. For a conjugated system like this compound, the π-system is of primary interest. It is formed from the six p-orbitals on the sp²-hybridized carbon atoms, resulting in six π molecular orbitals (ψ1 to ψ6*). libretexts.orgyoutube.com

The six π-electrons of the triene fill the three lowest-energy bonding orbitals (ψ1, ψ2, ψ3). libretexts.orgstudy.com The highest occupied molecular orbital (HOMO) is therefore ψ3, and the lowest unoccupied molecular orbital (LUMO) is ψ4*. youtube.compdx.edu The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. It relates to the molecule's electronic excitability and its reactivity in pericyclic reactions. A smaller gap generally implies that the molecule can be more easily excited by UV light and is more reactive. study.com The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby slightly reducing the HOMO-LUMO gap compared to the unsubstituted 1,3,5-hexatriene (B1211904).

Table 2: π Molecular Orbitals of the Hexatriene System

Molecular OrbitalEnergy LevelOccupancy (Ground State)Nodal PlanesDesignation
ψ6Highest Antibonding05-
ψ5Antibonding04-
ψ4*Lowest Antibonding03LUMO
ψ3Highest Bonding22HOMO
ψ2Bonding21-
ψ1Lowest Bonding20-

Conformational Analysis and Rotational Barriers via Computational Modeling

The flexibility of this compound arises from rotation around its carbon-carbon single bonds. This leads to various conformers with different energies and geometries. Computational modeling is an indispensable tool for exploring the conformational landscape and determining the energy barriers to rotation.

The most stable conformers are typically planar or near-planar to maximize π-orbital overlap. However, the presence of the methyl group at the C3 position introduces steric hindrance, which can favor non-planar (gauche) conformations to relieve strain. Theoretical calculations can map the potential energy surface as a function of the dihedral angles of the single bonds, identifying local minima (stable conformers) and saddle points (transition states for rotation). This analysis is crucial because the ground-state conformational equilibrium can dictate the feasibility and outcome of subsequent chemical reactions, such as electrocyclization.

Theoretical Modeling of Pericyclic Reaction Mechanisms and Stereoselectivity

This compound is a prime candidate for undergoing pericyclic reactions, most notably the 6π-electron electrocyclization to form a substituted 1,3-cyclohexadiene. The stereochemical outcome of this reaction is famously governed by the Woodward-Hoffmann rules, which can be rationalized through frontier molecular orbital analysis.

Theoretical modeling plays a key role in elucidating the detailed mechanism. For a thermal reaction, the symmetry of the HOMO (ψ3) dictates a conrotatory ring closure. Computational methods can precisely model the transition state for this process, confirming its stereochemical preference and calculating the activation barrier. Kinetic studies on related alkyl-1,3,5-hexatrienes have shown that a methyl group at the C3 position lowers the activation enthalpy for electrocyclization by approximately 3 kcal/mol compared to the parent hydrocarbon. researchgate.net This acceleration is attributed to the electron-donating nature of the alkyl group, which stabilizes the electron-deficient transition state. researchgate.net

Excited State Calculations and Photophysical Pathway Elucidation

The photochemistry of conjugated trienes is rich and complex, often leading to different products than thermal reactions. Upon absorption of UV light, an electron is promoted from the HOMO to the LUMO, creating an electronically excited state. libretexts.org For this excited state, the symmetry of the new HOMO (ψ4*) dictates a disrotatory pathway for electrocyclization, a process that is thermally forbidden.

Computational methods designed for excited states, such as Time-Dependent DFT (TD-DFT) or multiconfigurational methods like CASSCF, are required to model these photophysical pathways. These calculations can predict UV-Vis absorption spectra, identify the character of different excited states (e.g., 1¹B, 2¹A⁻), and map the potential energy surfaces of these states. researchgate.net A key feature of these surfaces is the presence of conical intersections—points where two electronic states become degenerate—which provide rapid, non-radiative pathways for the molecule to return to the ground state or branch into different photoproducts. researchgate.net Elucidating these complex pathways is essential for understanding and predicting the outcomes of photochemical reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Computational studies on this compound using molecular dynamics (MD) simulations provide crucial insights into its dynamic behavior and the nature of its intermolecular interactions. While specific, extensive MD studies solely focused on this compound are not widely documented in existing literature, the principles and methodologies are well-established from research on analogous conjugated polymers and polyenes. london-nano.comnih.gov These simulations model the molecule's behavior at an atomistic level, offering a window into its conformational landscape, phase transitions, and interactions with surrounding molecules in various environments.

MD simulations for systems like this compound typically employ classical force fields, which are sets of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. The accuracy of these simulations is highly dependent on the quality of the force field parameters. For conjugated molecules, these parameters must accurately represent the unique electronic structure, including the planarity of the conjugated backbone and the rotational barriers around single bonds.

A key aspect explored through MD simulations is the conformational dynamics of the triene chain. The presence of a methyl group at the 3-position introduces steric hindrance that can influence the preferred conformations and the rotational dynamics around the C-C single bonds. Simulations can quantify the energetic barriers for these rotations and the population of different rotamers at various temperatures. This information is critical for understanding how the molecule's shape and flexibility impact its macroscopic properties.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions that govern the condensed-phase behavior of this compound. In a liquid or solid state, these molecules interact through non-covalent forces, primarily van der Waals interactions and, in the presence of suitable functional groups, electrostatic interactions. rsc.org Simulations can provide detailed information about the packing of molecules in a crystalline or amorphous state, including the calculation of radial distribution functions to describe the average distance and coordination number of neighboring molecules. researchgate.net For instance, in a simulated amorphous cell of this compound, one could analyze the π-π stacking interactions between the conjugated systems of adjacent molecules, which are crucial for charge transport in organic electronic materials. nih.gov

The insights gained from MD simulations can be synergistically combined with experimental techniques like neutron and X-ray scattering to validate the force fields and the structural models obtained from the simulations. nih.govarxiv.org This combined approach provides a comprehensive understanding of the structure-property relationships in materials composed of this compound and similar conjugated systems. advancedsciencenews.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in the Liquid State

PropertySimulated ValueDescription
Density0.78 g/cm³The simulated bulk density of the liquid at standard temperature and pressure.
Self-Diffusion Coefficient2.5 x 10⁻⁵ cm²/sA measure of the translational mobility of the molecules within the liquid.
C2-C3-C4-C5 Dihedral Angle DistributionPeaks at 180° (s-trans) and ~40° (s-cis)Indicates the preferred conformations around the central single bond of the triene backbone. The s-trans conformation is expected to be dominant.
Average Intermolecular C-C Distance4.2 ÅThe average distance between carbon atoms of neighboring molecules, providing insight into molecular packing.

Note: The data in this table are hypothetical and serve to illustrate the types of information that can be obtained from molecular dynamics simulations. Actual values would depend on the specific force field and simulation conditions used.

Non-Linear Optical Properties Prediction through Quantum Chemical Methods

The non-linear optical (NLO) properties of this compound can be effectively predicted using quantum chemical methods. These computational techniques are essential for designing and screening molecules with potential applications in optoelectronics and photonics, such as in optical communications and data storage. scirp.orgnih.gov The NLO response of a molecule is determined by how its electron cloud is distorted by an external electric field, a property that is intimately linked to its electronic structure. For conjugated systems like this compound, the delocalized π-electrons are highly polarizable, leading to potentially significant NLO effects.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are widely used to compute the key parameters that define a molecule's NLO response. acrhem.orgnih.gov These parameters include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which are related to the second- and third-order NLO phenomena, respectively. The choice of the functional and basis set in these calculations is crucial for obtaining accurate predictions. For example, functionals like B3LYP and CAM-B3LYP are often employed, with basis sets such as 6-311++G(d,p) providing a good balance between accuracy and computational cost. mdpi.com

The first hyperpolarizability (β) is of particular interest as it governs second-harmonic generation, a process where two photons of a certain frequency are combined to generate a new photon with twice the frequency. For a molecule to have a non-zero β, it must lack a center of inversion. While the parent molecule, 1,3,5-hexatriene, can exist in a centrosymmetric conformation, the substitution of a methyl group at the 3-position in this compound breaks this symmetry, making it a candidate for second-order NLO activity.

The computational approach involves first optimizing the molecular geometry to find its lowest energy structure. Then, the NLO properties are calculated, often using the finite field method, where the response of the molecule's dipole moment to an applied electric field is determined. hyperpolarizability.com The results of these calculations provide valuable insights into the structure-property relationships and can guide the synthesis of new materials with enhanced NLO properties.

Table 2: Hypothetical Predicted Non-Linear Optical Properties of this compound from Quantum Chemical Calculations

PropertySymbolCalculated Value (a.u.)Description
Dipole Momentμ0.3 DA measure of the molecule's overall polarity.
Isotropic Polarizabilityα_iso85The average linear polarizability, indicating the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizabilityβ_tot50The total first hyperpolarizability, related to the second-order NLO response.
Second Hyperpolarizabilityγ1.2 x 10⁴Related to the third-order NLO response, such as third-harmonic generation.

Note: The data in this table are illustrative and represent the type of output from quantum chemical calculations for a molecule like this compound. The actual values would be dependent on the level of theory (functional and basis set) employed in the calculation.

Applications and Synthetic Utility of 3 Methylhexa 1,3,5 Triene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The hexa-1,3,5-triene framework is a key structural motif in a variety of complex natural products and serves as a versatile building block in their total synthesis. While 3-methylhexa-1,3,5-triene itself is a specific derivative, its reactivity patterns are representative of the broader class of conjugated trienes that participate in crucial carbon-carbon bond-forming reactions.

One of the most powerful reactions involving conjugated dienes and trienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comsigmaaldrich.com In this reaction, a portion of the triene system can act as the diene component, reacting with an alkene (a dienophile) to construct complex cyclic and bicyclic systems with high stereocontrol. sigmaaldrich.comyoutube.commasterorganicchemistry.com The substituents on the diene and dienophile dictate the reaction's rate and regioselectivity. Electron-donating groups on the diene, such as the methyl group in this compound, generally increase the reaction rate. masterorganicchemistry.com The stereochemistry of the starting materials is faithfully translated into the product, making the Diels-Alder reaction a highly stereospecific process. masterorganicchemistry.com This precise control is critical in the multi-step synthesis of complex molecules where specific stereoisomers are required. researchgate.net

Furthermore, triene systems are central to pericyclic reactions beyond cycloadditions, such as electrocyclizations. These reactions, often induced by heat or light, involve the formation of a sigma bond between the ends of the conjugated system to create a cyclic compound. nih.govaklectures.com The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904) is a classic example of this reactivity, which has been studied in detail to understand the dynamics on a femtosecond timescale. wolfresearchgroup.com This reversible process is fundamental in the synthesis of various cyclic and acyclic systems.

Precursor in the Synthesis of Functional Organic Materials (e.g., Conjugated Polymers)

The extended π-system of this compound makes it an ideal monomer for the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and imparts unique electronic and optical properties. Such polymers are foundational to applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors.

The incorporation of the hexa-1,3,5-triene unit into a polymer backbone contributes to the material's ability to absorb and emit light, as well as to conduct charge. The specific properties of the resulting polymer can be tuned by the choice of co-monomers and the polymerization method.

Several polymerization strategies can be employed to synthesize polymers from triene monomers. The choice of method influences the polymer's molecular weight, structure, and properties. Common methods include:

Chain-Growth Polymerization: In this process, monomers add sequentially to a growing polymer chain. For trienes, this can be initiated by radical, cationic, or anionic initiators. The presence of multiple double bonds offers various pathways for addition, such as 1,2-, 1,4-, or 1,6-addition, which can lead to complex polymer structures with varying degrees of cross-linking.

Cyclopolymerization: This is a unique form of addition polymerization where the monomer contains two or more polymerizable double bonds. During the propagation step, the growing chain undergoes an intramolecular cyclization reaction to form a ring as part of the polymer backbone. This method can produce linear polymers from multifunctional monomers that might otherwise lead to cross-linked networks.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymerization process. These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers.

Topochemical polymerization is a specialized solid-state reaction where monomer molecules are pre-organized in a crystal lattice before being polymerized by an external stimulus like heat or UV light. This pre-organization dictates the reaction pathway, leading to highly regular and stereochemically pure polymers that are often difficult to synthesize through conventional solution-phase methods.

While topochemical polymerizations are rare, the first successful topochemical 1,6-polymerization of a triene was a significant breakthrough. In this process, the triene monomers were arranged in the crystal through π-π stacking interactions. Upon heating, they underwent a smooth transformation into a highly ordered polymer. This solid-state reaction avoids competition from other potential polymerization pathways (e.g., 1,2- or 1,4-addition) and controls the stereochemistry of the newly formed chiral centers along the polymer backbone. The crystal environment of the monomer directly templates both the molecular and supramolecular structure of the resulting polytriene.

Monomer OrganizationPolymerization ConditionsResulting Polymer Structure
Pre-organized in a single crystal via π-π stackingHeating at 110 °C for 8 hoursmeso-diisotactic polytriene

Table 1: Conditions and outcome of a reported topochemical 1,6-polymerization of a triene.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in chemistry, particularly for the production of pharmaceuticals. uva.es This is often achieved using chiral catalysts or ligands that can control the stereochemical outcome of a reaction. nih.govnih.gov

The development of chiral derivatives of this compound for use in asymmetric synthesis is an area of potential research. By introducing a chiral center into the triene molecule or by incorporating it into a larger chiral scaffold, it could theoretically be used as a chiral ligand for transition-metal catalysis or as a chiral reactant in reactions like the Diels-Alder cycloaddition. mdpi.com For instance, a chiral triene could serve as a ligand that coordinates to a metal center, creating a chiral environment that influences the enantioselectivity of a catalyzed reaction. nih.gov However, the synthesis and application of such specific chiral derivatives of this compound are not widely documented, suggesting this remains an underexplored field with opportunities for future development.

Bio-inspired Synthesis and Biosynthetic Relevance (e.g., Vitamin D related systems)

The hexa-1,3,5-triene moiety is of profound biological significance as it forms the core structure of vitamin D and its analogs. nih.gov The biosynthesis of vitamin D3 in the skin is a classic example of a bio-inspired pericyclic reaction. nih.gov It begins with the precursor 7-dehydrocholesterol (B119134), which contains a cyclohexadiene unit within its steroid B-ring. nih.govsymeres.com

Upon exposure to UVB radiation, 7-dehydrocholesterol undergoes a photochemical electrocyclic ring-opening to form pre-vitamin D3. anthropogeny.orgfrontiersin.org This key step breaks the B-ring and generates a (Z)-hexa-1,3,5-triene system. wjbphs.com Following this photochemical step, pre-vitamin D3 undergoes a thermally driven nih.govnih.gov-sigmatropic rearrangement to furnish vitamin D3 (cholecalciferol). nih.gov

The study of this compound and related compounds provides fundamental insights into the reactivity of the triene system that is central to vitamin D's structure and formation. Synthetic chemists have drawn inspiration from this biosynthetic pathway to design and create a vast number of vitamin D analogs. nih.govresearchmap.jp By modifying the A-ring, C/D-ring, or the side chain of the vitamin D scaffold, researchers aim to create molecules with enhanced therapeutic properties, such as increased anti-proliferative activity for cancer treatment or reduced calcemic effects. nih.govresearchgate.net The synthesis of these complex analogs often relies on strategies that construct or manipulate the central triene system, underscoring the biosynthetic relevance of this chemical motif. symeres.com

Q & A

Q. How do torsional dynamics in trienes affect their reactivity in photochemical reactions?

  • Methodological Answer : Twisting around C3-C4 bonds alters π-orbital overlap, reducing conjugation. Ultrafast spectroscopy (fs-resolution) captures transient twisted states, while CASPT2 maps PES bifurcations. For trans-hexa-1,3,5-triene, a 90° twist creates a cusp in the DFT PES, indicating a conical intersection .

Key Considerations for Researchers

  • Experimental Design : Prioritize state-average computational methods (e.g., SA-REKS) for excited-state modeling to avoid TDDFT limitations .
  • Data Contradictions : Discrepancies in isomer ratios (e.g., LiAlH₄ vs. pyrolysis) necessitate rigorous chromatographic validation .
  • Advanced Tools : Utilize ultrafast spectroscopy and isotopic labeling to resolve dynamic processes in triene reactivity .

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